molecular formula C21H22O5 B14203371 1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one CAS No. 918339-99-8

1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one

Cat. No.: B14203371
CAS No.: 918339-99-8
M. Wt: 354.4 g/mol
InChI Key: NAOUTFKZGVQWAS-UHFFFAOYSA-N
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Description

1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one is a synthetic organic compound with the molecular formula C21H22O5 It is characterized by the presence of two hydroxyethoxyphenyl groups attached to a penta-1,4-dien-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one typically involves the reaction of 4-(2-hydroxyethoxy)benzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds through a condensation mechanism, forming the desired product after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as column chromatography or recrystallization, to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: The hydroxyethoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one involves its interaction with specific molecular targets and pathways. The hydroxyethoxy groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the conjugated dienone system can participate in redox reactions, affecting cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one: Similar structure but lacks the hydroxyethoxy groups.

    1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one: Contains methoxy groups instead of hydroxyethoxy groups.

    1,5-Bis(4-chlorophenyl)penta-1,4-dien-3-one: Contains chloro groups instead of hydroxyethoxy groups.

Uniqueness

1,5-Bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one is unique due to the presence of hydroxyethoxy groups, which enhance its solubility and reactivity. These groups also provide additional sites for chemical modification, making the compound versatile for various applications.

Properties

CAS No.

918339-99-8

Molecular Formula

C21H22O5

Molecular Weight

354.4 g/mol

IUPAC Name

1,5-bis[4-(2-hydroxyethoxy)phenyl]penta-1,4-dien-3-one

InChI

InChI=1S/C21H22O5/c22-13-15-25-20-9-3-17(4-10-20)1-7-19(24)8-2-18-5-11-21(12-6-18)26-16-14-23/h1-12,22-23H,13-16H2

InChI Key

NAOUTFKZGVQWAS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)OCCO)OCCO

Origin of Product

United States

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